

analytical techniques for 2,4-dimethyl-cyclohexanecarboxamide characterization

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Compound of Interest

Compound Name: *Cyclohexanecarboxamide, 2,4-dimethyl-*

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Application Note: High-Resolution Characterization of 2,4-Dimethyl-cyclohexanecarboxamide

Abstract

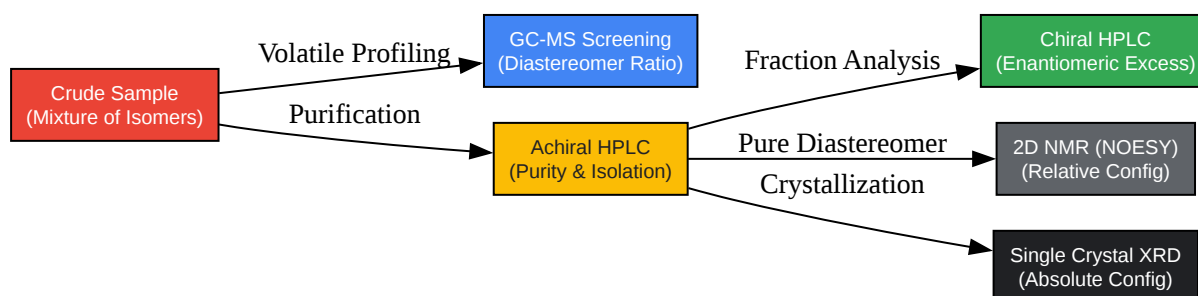
This application note details the analytical protocol for the structural elucidation, stereochemical assignment, and purity profiling of 2,4-dimethyl-cyclohexanecarboxamide. Due to the presence of three stereocenters (C1, C2, and C4) on the cyclohexane ring, this molecule presents a significant analytical challenge, theoretically existing as four diastereomeric pairs (eight stereoisomers). This guide prioritizes the separation of these diastereomers via Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), followed by definitive configuration assignment using 2D-NMR (NOESY) and X-Ray Diffraction (XRD).

Stereochemical Complexity & Analytical Strategy

The substitution pattern of 2,4-dimethyl-cyclohexanecarboxamide creates a complex stereochemical landscape. The relative orientation of the amide group at C1 and the methyl groups at C2 and C4 dictates the physicochemical properties and biological activity of the molecule.

- Stereocenters: C1, C2, C4.[1]
- Isomer Count:
stereoisomers.
- Diastereomers: 4 pairs of enantiomers.
 - Isomer A (All-cis): (1R, 2R, 4S) / (1S, 2S, 4R) - Note: C4 configuration depends on priority rules, simplified here as relative.
 - Isomer B: 1,2-trans; 1,4-cis
 - Isomer C: 1,2-cis; 1,4-trans
 - Isomer D: 1,2-trans; 1,4-trans

Analytical Workflow Logic: The characterization pipeline moves from low-resolution screening to high-resolution structural proof.



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Figure 1: Integrated analytical workflow for stereoisomer resolution and characterization.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Purpose: Rapid assessment of diastereomeric ratios and detection of volatile synthetic impurities. Amides are generally stable enough for GC analysis, and the non-polar cyclohexane ring allows for excellent separation of diastereomers based on boiling point differences induced by molecular shape (globular vs. planar conformations).

Instrumentation: Agilent 8890 GC with 5977B MSD (or equivalent).

Parameter	Setting
Column	DB-Wax UI (PEG phase) or DB-35ms (Intermediate polarity). Note: Polar columns (Wax) often provide better separation of amide diastereomers than non-polar (DB-5).
Dimensions	30 m × 0.25 mm × 0.25 μm
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Inlet	Split (20:1) @ 250°C
Oven Program	60°C (1 min) → 10°C/min → 240°C (5 min)
Transfer Line	260°C
Ion Source	EI (70 eV) @ 230°C
Scan Range	40–350 m/z

Data Interpretation:

- Elution Order: typically follows the "Anvoners rule" or boiling point logic where more compact isomers (often cis where substituents crowd) elute earlier on non-polar columns, though this reverses on polar columns due to accessibility of the amide H-bond donor.
- Fragmentation: Look for the molecular ion

(approx.[2] m/z 155) and characteristic McLafferty rearrangement fragments associated with the amide group (

72 or 59).

Protocol B: High-Performance Liquid Chromatography (HPLC)

Purpose: Isolation of individual diastereomers for NMR and determination of purity.

Method 1: Achiral Separation (Diastereomer Resolution)

Column: C18 is standard, but Phenyl-Hexyl or C30 columns often show superior selectivity for geometric isomers of cyclic alkanes due to shape selectivity.

- Column: Phenomenex Kinetex Phenyl-Hexyl (150 × 4.6 mm, 2.6 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% → 60% B
 - 15-20 min: 60% → 95% B
- Flow Rate: 1.0 mL/min
- Detection: UV @ 210 nm (Amide absorption) and CAD (Charged Aerosol Detection) if UV response is weak.

Method 2: Chiral Separation (Enantiomer Resolution)

Once diastereomers are separated, each peak must be checked for enantiomeric excess (ee).

- Column: Daicel Chiralpak AD-H or IC (Amylose/Cellulose based).
- Mode: Normal Phase (Hexane/IPA) is preferred for amides to maximize H-bonding interactions with the chiral selector.
- Mobile Phase: n-Hexane : Isopropanol (90:10, v/v)

- Flow Rate: 1.0 mL/min
- Temp: 25°C

Protocol C: NMR Structural Elucidation

Purpose: Definitive assignment of relative stereochemistry (axial vs. equatorial substituents).

Solvent:

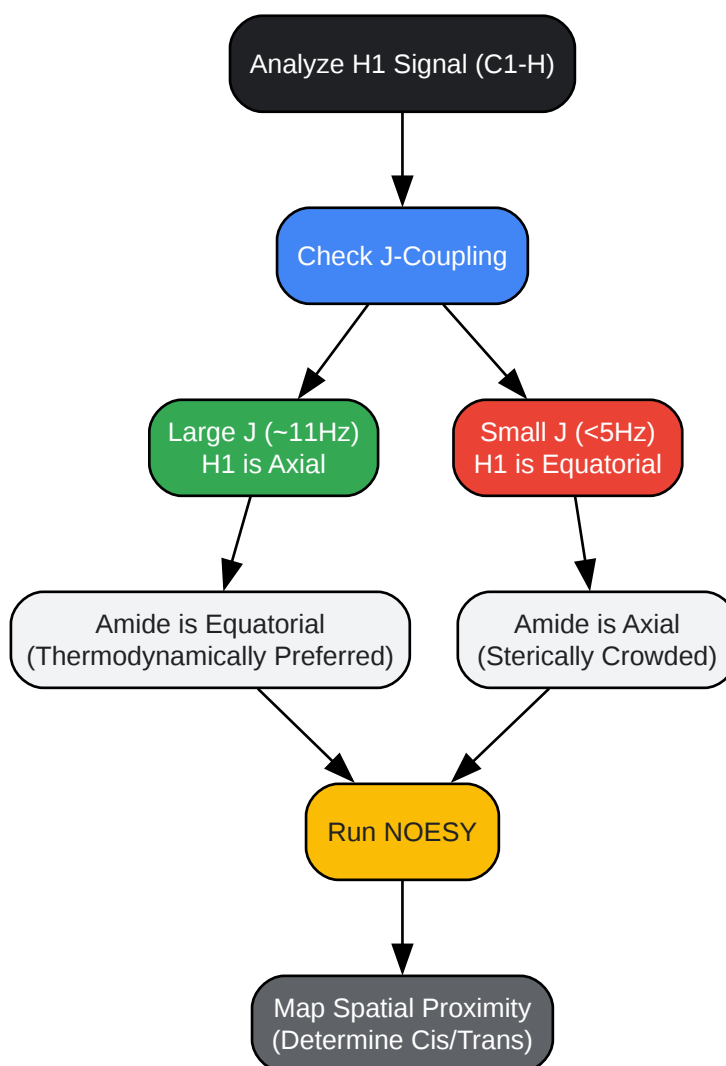
or

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Key Experiments:

- ¹H NMR (Proton):
 - Identify the methine proton at C1 ().
 - Coupling Constants (): Use the Karplus relationship.
 - (axial-axial)
10–12 Hz (Large coupling).
 - or
2–5 Hz (Small coupling).
 - Diagnostic: If appears as a triplet of triplets with large values, it is axial, implying the amide group is equatorial.
- 1D NOE / 2D NOESY (Nuclear Overhauser Effect):

- Irradiate the methyl group signals.
- Cis-Relationship: Strong NOE enhancement between 1,3-diaxial protons or substituents on the same face.
- Example: If irradiating the C2-Methyl enhances the C1-Amide proton, they are spatially close (likely cis-1,2).



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Figure 2: NMR logic tree for assigning axial/equatorial configuration.

Solid State Characterization (XRD)

If the derivative is solid (common for primary amides), Single Crystal X-Ray Diffraction (SC-XRD) is the absolute method for determining stereochemistry.

- Recrystallization: Slowly evaporate from Ethyl Acetate/Hexane or Methanol.
- Result: Provides the exact 3D coordinates, confirming the relative (and absolute, if heavy atom derivative is made) configuration.

References

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Sources

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- [2. N,N-Dimethylcyclohexanecarboxamide|CAS 17566-51-7 \[benchchem.com\]](#)
- [3. Synthesis, structure analysis, and antitumor evaluation of 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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